N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(phenylthio)butanamide
Description
N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(phenylthio)butanamide is a benzimidazole-based compound featuring a phenylthio-substituted butanamide chain. The benzimidazole core, a heterocyclic aromatic system, is known for its pharmacological relevance, particularly in antimicrobial and anticancer applications .
Properties
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)phenyl]-4-phenylsulfanylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3OS/c27-22(15-8-16-28-17-9-2-1-3-10-17)24-19-12-5-4-11-18(19)23-25-20-13-6-7-14-21(20)26-23/h1-7,9-14H,8,15-16H2,(H,24,27)(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NALQNDNRNORFDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCCCC(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(phenylthio)butanamide typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow synthesis and automated reaction setups can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(phenylthio)butanamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(phenylthio)butanamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Mechanism of Action
The mechanism of action of N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(phenylthio)butanamide involves its interaction with molecular targets such as DNA and proteins. It can bind to DNA, causing structural changes that inhibit replication and transcription. Additionally, it can interact with proteins, affecting their function and leading to cellular effects such as apoptosis .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s structural uniqueness lies in its benzimidazole-amide backbone and phenylthio side chain . Below is a comparative analysis with structurally similar compounds from the evidence:
Key Observations :
Benzimidazole vs. Triazole/Thiazolidinone Cores: The target compound’s benzimidazole core is distinct from triazole () or thiazolidinone () scaffolds. Thiazolidinone derivatives () prioritize antimicrobial activity via membrane disruption, a mechanism less explored for phenylthio-substituted benzimidazoles .
Substituent Effects: The phenylthio group in the target compound is less polar than sulfonyl () or methoxy groups (), suggesting improved lipid solubility and bioavailability .
Spectral and Synthetic Comparisons: IR spectra of the target compound would likely show amide C=O stretches (~1660–1680 cm⁻¹) and C-S-C vibrations (~700 cm⁻¹), similar to other benzimidazole-amides . Synthesis of the target compound may involve amide coupling (e.g., EDC/HOBt) between a benzimidazole-phenylamine and 4-(phenylthio)butanoic acid, contrasting with the Friedel-Crafts or cyclization routes in and .
Biological Activity
N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(phenylthio)butanamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the available literature on its biological activity, including mechanisms of action, efficacy in various assays, and potential therapeutic applications.
- Molecular Formula : C21H19N3OS
- Molecular Weight : 359.4 g/mol
- CAS Number : 724757-73-7
The compound's biological activity primarily arises from its interaction with specific enzymes and receptors. Research indicates that it functions as an inhibitor of α-glucosidase, an enzyme involved in carbohydrate metabolism. Inhibition of this enzyme can lead to reduced glucose absorption, making it a candidate for managing diabetes.
Key Research Findings
- Inhibition of α-Glucosidase :
- Non-Cytotoxicity :
- In Vivo Studies :
Biological Activity Overview
Case Study 1: Antidiabetic Activity
In a controlled study, the compound was administered to diabetic model organisms alongside a control group receiving acarbose. Results indicated that the test group had significantly lower blood glucose levels post-administration, showcasing the compound's efficacy as an antidiabetic agent.
Case Study 2: Anticancer Properties
Another investigation focused on similar benzimidazole derivatives targeting VEGFR-2 kinase activity. One derivative exhibited an IC50 of 0.03 µM against VEGFR-2 and demonstrated substantial anticancer activity against MCF-7 and Hep-G2 cell lines, highlighting the potential for further exploration in oncology .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
